1-Cyclopropoxy-2-ethylbenzene

Description

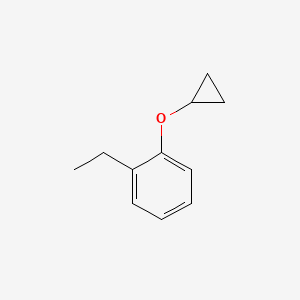

1-Cyclopropoxy-2-ethylbenzene is an aromatic ether characterized by a benzene ring substituted with a cyclopropoxy group (-O-cyclopropane) at the 1-position and an ethyl group (-CH2CH3) at the 2-position. Its molecular formula is C11H14O, with a molecular weight of 162.23 g/mol.

The cyclopropoxy group introduces steric strain and unique electronic properties due to the three-membered ring, which may enhance reactivity compared to non-cyclic ethers.

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-cyclopropyloxy-2-ethylbenzene |

InChI |

InChI=1S/C11H14O/c1-2-9-5-3-4-6-11(9)12-10-7-8-10/h3-6,10H,2,7-8H2,1H3 |

InChI Key |

ZTZQQUZYAXSVGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of ethylbenzene with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group on the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to maximize yield and minimize costs, often using continuous flow reactors and advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Cyclopropyl ethylbenzene

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-Cyclopropoxy-2-ethylbenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects: Cyclopropoxy vs. Methoxy and Ethoxy Groups

A key structural analog is 1-(1-ethynylcyclopropyl)-4-methoxybenzene (C12H12O, MW 172.23 g/mol), documented in –3. While both compounds feature a cyclopropane moiety, the target compound substitutes a cyclopropoxy group, whereas the analog has a methoxy (-OCH3) group. Key differences include:

- Reactivity : The cyclopropoxy group’s strained ring may increase susceptibility to ring-opening reactions compared to methoxy’s stable methyl ether.

- Lipophilicity : The cyclopropane ring’s hydrophobicity could enhance membrane permeability relative to methoxy, which is more polar.

- Steric Effects : The cyclopropoxy group’s bulkiness may hinder interactions at sterically sensitive binding sites compared to smaller methoxy substituents .

By contrast, etofenprox (), a pesticide with ethoxy (-OCH2CH3) and methylpropoxy groups, demonstrates how larger alkoxy substituents improve photostability and bioactivity in agrochemicals. This suggests that 1-cyclopropoxy-2-ethylbenzene’s cyclopropane ring might confer similar stability advantages over linear ethers .

Alkyl Group Variations: Ethyl vs. Methyl and Branched Chains

The ethyl group at the ortho position distinguishes this compound from analogs like flusilazole (), which features a bis(4-fluorophenyl)methylsilyl group.

Toxicity and Environmental Impact

Data gaps are evident for both the target compound and its analogs. By analogy, this compound may share similar data limitations, necessitating precaution in handling and further ecotoxicological studies.

Research Implications

The structural uniqueness of this compound presents opportunities for applications in materials science and agrochemistry. However, the lack of empirical data on its reactivity, toxicity, and environmental behavior underscores the need for targeted studies. Comparative analyses with analogs like etofenprox and methoxy-substituted cyclopropanes suggest hypotheses for experimental validation, such as:

- Investigating ring-opening reactions under hydrolytic conditions.

- Assessing bioavailability using in vitro models.

- Benchmarking photostability against ethoxy/methoxy analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.